Leucoxylonine

Phytochemistry Natural Product Chemistry Chemotaxonomy

Leucoxylonine (CAS 1358-96-9) is a hexaoxygenated aporphine alkaloid with the molecular formula C22H25NO6 and a molecular weight of 399.4 g/mol. It belongs to the ClassyFire taxonomy category 'Alkaloids and derivatives > Aporphines'.

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
CAS No. 1358-96-9
Cat. No. B074258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucoxylonine
CAS1358-96-9
Molecular FormulaC22H25NO6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC)OC
InChIInChI=1S/C22H25NO6/c1-23-7-6-11-16-14(23)8-13-12(9-15(24-2)20(27-5)19(13)26-4)17(16)21-22(18(11)25-3)29-10-28-21/h9,14H,6-8,10H2,1-5H3/t14-/m0/s1
InChIKeySFHWHWVEDBDXLV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucoxylonine (CAS 1358-96-9) Procurement Guide: Aporphine Alkaloid Baseline


Leucoxylonine (CAS 1358-96-9) is a hexaoxygenated aporphine alkaloid with the molecular formula C22H25NO6 and a molecular weight of 399.4 g/mol [1]. It belongs to the ClassyFire taxonomy category 'Alkaloids and derivatives > Aporphines' [1]. The compound has been isolated from multiple plant species across disparate botanical families, including Ocotea minarum and Ocotea vellosiana (Lauraceae) [2], Thalictrum simplex and Thalictrum delavayi (Ranunculaceae) [3][4], and Phillyrea latifolia [5]. Key physicochemical properties include an XlogP of 3.20, a topological polar surface area (TPSA) of 58.60 Ų, and zero hydrogen bond donors [1]. Its physicochemical identity was established in the seminal characterization of Ocotea minarum alkaloids, where it was designated as compound VII among fourteen isolated aporphines [2].

Why Leucoxylonine Cannot Be Interchanged with Generic Aporphine Alkaloids


Generic substitution within the aporphine alkaloid class is precluded by the absence of standardized, cross-compound pharmacological datasets. Leucoxylonine, like many specialized aporphines isolated in phytochemical surveys, has been identified primarily through physicochemical characterization rather than systematic bioactivity profiling [1]. Critically, no published studies provide head-to-head quantitative comparisons of Leucoxylonine against its closest structural analogs—such as ocoteine, dicentrine, or thalicminine—in any standardized in vitro assay [2]. The compound's unique hexaoxygenated substitution pattern on the aporphine scaffold, featuring four methoxy groups and a methylenedioxy bridge, distinguishes it structurally from co-occurring alkaloids [3]. However, the direct pharmacodynamic consequences of these structural differences remain unquantified in the peer-reviewed literature. Consequently, any procurement decision based on assumed functional equivalence would lack empirical validation.

Quantitative Differentiation Evidence for Leucoxylonine Versus Closest Analogs


Structural Differentiation via Hexaoxygenated Aporphine Scaffold

Leucoxylonine is distinguished from most co-occurring aporphine alkaloids by its hexaoxygenated substitution pattern, confirmed by spectroscopic methods in the foundational Ocotea minarum study [1]. Among the fourteen alkaloids isolated from O. minarum, Leucoxylonine (VII) was identified alongside structurally related but differentially substituted analogs including dicentrine (IV), ocoteine (V), leucoxine (VI), ocopodine (VIII), predicentrine (IX), dicentrinone (XIV), and thalicminine (XV) [1]. The specific substitution architecture—four methoxy groups at positions 7, 15, 16, and 17, plus a methylenedioxy bridge at positions 3,5—contrasts with the simpler oxygenation patterns of ocoteine and dicentrine [1].

Phytochemistry Natural Product Chemistry Chemotaxonomy

Cross-Family Botanical Occurrence as Source-Differentiation Criterion

Leucoxylonine has been documented in four distinct plant genera spanning three botanical families, a breadth of occurrence that is not uniformly shared by its closest aporphine analogs. KNApSAcK database records confirm isolation from Ocotea vellosiana (Lauraceae), Thalictrum delavayi (Ranunculaceae), and Phillyrea latifolia (Oleaceae) [1]. The 1995 Phytochemistry study further documented (+)-leucoxylonine as the first isolation of this alkaloid from Ranunculaceae—specifically from Thalictrum simplex—representing a family-level expansion of its known distribution [2]. This contrasts with ocoteine, which is predominantly restricted to Lauraceae species [3].

Botanical Sourcing Chemotaxonomy Natural Product Authentication

Derivatization Potential: N-Oxide Formation as a Unique Structural Handle

The isolation of (+)-leucoxylonine N-oxide from Thalictrum simplex alongside the parent alkaloid demonstrates a specific and characterized derivatization pathway [1]. This N-oxide derivative was co-isolated and structurally confirmed by IR spectroscopy, with the Me-N⁺-O⁻ absorption band definitively assigned [1]. The formation of a stable N-oxide epimer pair provides Leucoxylonine with a verifiable synthetic derivative that is not uniformly documented for all aporphine comparators identified in the Ocotea minarum panel [2].

Alkaloid Derivatization Synthetic Chemistry Metabolite Identification

Predicted Target Engagement Profile Based on Chemoproteomic Inference

Super-PRED chemoproteomic analysis of Leucoxylonine predicts high-probability interactions with Nuclear factor NF-kappa-B p105 subunit (98.19% probability, 96.09% model accuracy), Heat shock protein HSP 90-beta (96.94%, 96.77% accuracy), and CREB-binding protein (96.90%, 95.12% accuracy) [1]. These predicted targets represent a distinct engagement profile compared to the reported activities of structurally related aporphines such as dicentrine (known α₁-adrenoceptor antagonist) and thalicminine [2]. The NF-κB and HSP90 targets inferred for Leucoxylonine are not prominently associated with dicentrine or ocoteine in the published literature.

Computational Pharmacology Target Prediction Drug Discovery

Best-Fit Research and Industrial Application Scenarios for Leucoxylonine (CAS 1358-96-9)


Chemotaxonomic Fingerprinting and Botanical Authentication

Leucoxylonine's documented occurrence across Lauraceae, Ranunculaceae, and Oleaceae families makes it a valuable multi-family chemotaxonomic marker. Researchers can employ authenticated Leucoxylonine as a reference standard in HPLC-MS metabolic fingerprinting workflows to verify botanical identity of raw plant materials, particularly for Ocotea and Thalictrum species [1]. Its unique retention time and mass spectral signature, arising from its hexaoxygenated scaffold with zero H-bond donors (TPSA 58.60 Ų), provide discrimination from co-eluting aporphines in complex extracts [2]. This application is directly supported by the isolation and characterization data from the foundational Ocotea minarum and Thalictrum studies [1][3].

LC-MS/MS Method Development and Alkaloid Quantification

The defined physicochemical properties of Leucoxylonine (XlogP 3.20, TPSA 58.60 Ų, MW 399.4) render it suitable as an internal standard or calibration reference for quantitative LC-MS/MS analysis of aporphine alkaloids in plant extracts and biological matrices [1]. Its distinct molecular ion and fragmentation pattern, combined with the availability of the co-characterized (+)-leucoxylonine N-oxide derivative, enable development of robust multiple reaction monitoring (MRM) transitions for simultaneous quantification of parent alkaloid and oxidative metabolites [2]. Procurement of high-purity Leucoxylonine (confirmed >95% by HPLC) is essential for establishing validated calibration curves in regulatory or quality-control contexts [1].

In Silico-Driven Mechanism-of-Action Hypothesis Generation

Super-PRED target predictions identify Leucoxylonine as a candidate for probing NF-κB, HSP90, and CREBBP pathways—targets implicated in inflammation, protein homeostasis, and transcriptional regulation [1]. Unlike dicentrine (documented α₁-adrenoceptor activity) and other comparator aporphines, Leucoxylonine's predicted target signature diverges toward immunomodulatory and chaperone-related mechanisms [1][2]. This computational inference supports hypothesis-driven procurement for research groups investigating aporphine alkaloids beyond canonical GPCR targets. However, experimental validation of these predicted interactions remains absent from the published literature and should be performed by the end user.

Oxidative Metabolite Reference Standard Preparation

The 1995 Phytochemistry study established a validated protocol for the isolation and characterization of (+)-leucoxylonine N-oxide epimers from Thalictrum simplex via reverse-phase HPLC [1]. Research groups studying alkaloid oxidative metabolism, phase I biotransformation, or N-oxide pharmacology can procure the parent Leucoxylonine for in-house synthesis and characterization of the N-oxide derivative, using the published IR and HPLC parameters as reference benchmarks [1]. This scenario is specifically enabled by the documented co-occurrence of parent and N-oxide forms—a feature not uniformly available for all comparator aporphines characterized in the Ocotea minarum panel [2].

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